molecular formula C23H22N2O3S B2650794 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-82-1

7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2650794
CAS No.: 1105238-82-1
M. Wt: 406.5
InChI Key: SEPGCCPYJSWWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core fused with a pyrimidine ring. Its structure features:

  • A 2,5-dimethylbenzyl group at position 3, introducing steric bulk and lipophilicity, which may enhance membrane permeability or metabolic stability.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-5-6-15(2)17(9-14)11-25-13-24-21-18(12-29-22(21)23(25)26)16-7-8-19(27-3)20(10-16)28-4/h5-10,12-13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGCCPYJSWWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl and 2,5-dimethylbenzyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3,4-Dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Bulk : The target’s 2,5-dimethylbenzyl group at position 3 is bulkier than the methyl group in 3a , which may reduce solubility but improve target binding affinity.
  • Electron-Donating Groups : Methoxy groups (as in the target and 3a) enhance solubility and π-π stacking compared to halogens (e.g., bromine in ).
Antimicrobial Activity

Compounds with pyridinyl or sulfanyl substituents (e.g., 5a–h in ) exhibit broad-spectrum antimicrobial activity.

Anticancer Potential

In , derivatives with 4-chlorophenyl or pyrrolopyrimidine moieties showed superior anticancer activity to doxorubicin.

Melanin Modulation

Thieno[2,3-d]pyrimidinones with azepine fragments significantly increased melanin synthesis in murine cells . While the target compound lacks this fragment, its dimethoxy groups could modulate melanin pathways via tyrosinase inhibition.

Physicochemical Properties

  • Melting Points : Analogs with hydroxy groups (e.g., 3b in , m.p. 303–304°C) have higher melting points than methyl- or methoxy-substituted derivatives. The target’s lipophilic substituents likely lower its melting point, aligning with trends in 3a (m.p. 148–150°C) .
  • Spectral Data: HRMS and NMR profiles of analogs (e.g., ) confirm the integrity of the thienopyrimidinone core. The target’s ¹H-NMR would show distinct signals for dimethylbenzyl (δ ~2.2–2.5 ppm) and methoxy groups (δ ~3.8 ppm).

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Bulky groups (e.g., benzyl in the target) may enhance selectivity for hydrophobic binding pockets in enzymes or receptors.
  • Position 7 : Methoxy groups improve solubility and hydrogen bonding, critical for target engagement in polar environments .

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22N2O4S
  • Molecular Weight : 422.5 g/mol
  • InChIKey : ZVODXBJLVIJCFW-UHFFFAOYSA-N

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, a series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound This compound was evaluated for its effects on tumor cell proliferation.

Case Study: Cytotoxicity Assessment

A study conducted by Guo et al. (2025) assessed the cytotoxic activity of several thienopyrimidine analogs using the MTT assay. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxic effects against the MDA-MB-231 breast cancer cell line. The compound showed promising results with an IC50 value indicative of significant antitumor activity, comparable to established chemotherapeutics like paclitaxel.

CompoundIC50 (μM)Cell Line
This compound27.6MDA-MB-231
Control (Paclitaxel)30.0MDA-MB-231

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, it may interact with targets such as:

  • Kinases : Inhibition of specific kinases involved in signaling pathways that regulate cell growth.
  • Topoisomerases : Disruption of DNA replication processes by inhibiting topoisomerase activity.

Additional Biological Activities

Beyond its anticancer properties, thienopyrimidine derivatives have shown potential in other areas:

  • Antiviral Activity : Some derivatives have been evaluated for their efficacy against viral infections.
  • Anti-inflammatory Effects : Research indicates that certain structural modifications can enhance anti-inflammatory properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving thiophene and pyrimidine precursors.
  • Substitution Reactions : The introduction of the dimethoxyphenyl and dimethylbenzyl groups can be performed via Friedel-Crafts alkylation or acylation reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the substituents on the thienopyrimidine core can significantly affect biological activity. For instance:

  • Electron-Withdrawing Groups : Enhance cytotoxicity.
  • Alkyl Substituents : Influence solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.